

Isomers and analogs of 2-Chloro-6-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorophenol

Cat. No.: B3420950

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-6-fluorophenol**: Isomeric and Analogous Scaffolds in Chemical Research and Development

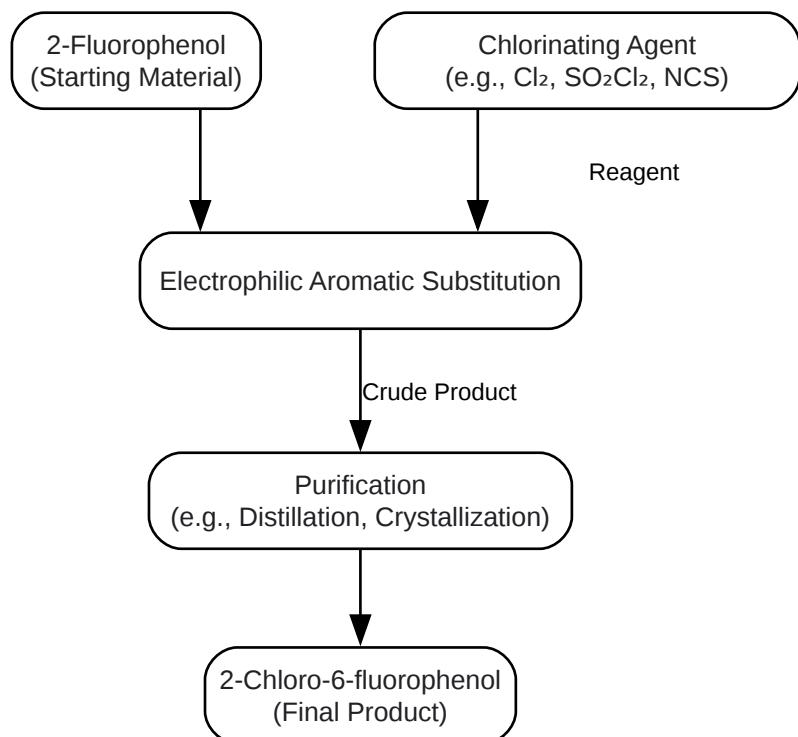
Introduction

As a Senior Application Scientist, my experience has consistently shown that the precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's utility. **2-Chloro-6-fluorophenol** is a prime example of a halogenated aromatic compound whose value extends far beyond its basic structure. It serves as a versatile building block in the pharmaceutical and agrochemical industries, prized for the unique reactivity imparted by its chlorine and fluorine substituents.^[1] This guide moves beyond a simple datasheet to provide an in-depth analysis of **2-chloro-6-fluorophenol**, its positional isomers, and structural analogs. We will explore how subtle changes in molecular architecture dramatically influence physicochemical properties and biological activity, offering a roadmap for researchers in drug discovery and materials science. The narrative is built on the pillars of mechanistic understanding and practical application, designed to empower fellow scientists to leverage these powerful scaffolds in their research.

Section 1: The Core Compound: 2-Chloro-6-fluorophenol

2-Chloro-6-fluorophenol (CAS 2040-90-6) is a solid, crystalline compound at room temperature.^[2] Its utility as a synthetic intermediate is rooted in the distinct electronic and steric environment created by the three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and a fluorine atom.

Physicochemical and Structural Properties


The ortho-positioning of the two halogen atoms relative to the hydroxyl group is a defining feature. This arrangement facilitates the formation of an intramolecular hydrogen bond, primarily between the hydroxyl proton and the chlorine atom. Infrared spectroscopy studies in low-temperature argon matrices have shown the existence of a "Cl-type" isomer with an O-H…Cl hydrogen bond.^{[3][4]} The alternative "F-type" (O-H…F) isomer, while present in gas and liquid phases, is less stable and converts to the Cl-type via hydrogen-atom tunneling in the matrix, highlighting the subtle energetic preferences that govern its conformational state.^{[3][4]}

Property	Value	Source
Molecular Formula	C ₆ H ₄ ClFO	[5]
Molecular Weight	146.55 g/mol	[6]
Melting Point	62-65 °C	[6][7]
Boiling Point	160.6 °C at 760 mmHg	[2]
Appearance	Solid	[2]
XLogP3	2.2	[2]

Synthesis Pathways

The synthesis of **2-chloro-6-fluorophenol** is a lesson in regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine at position 6 also directs incoming electrophiles. A common and direct approach is the electrophilic chlorination of 2-fluorophenol.

The causality behind this choice is twofold: the starting material, 2-fluorophenol, is readily available, and the directing effects of the -OH and -F groups synergize to favor chlorination at the C6 position. However, controlling the reaction to prevent the formation of dichlorinated byproducts is critical and often requires careful control of stoichiometry and temperature.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-chloro-6-fluorophenol**.

An alternative patented method involves a three-step process: sulfonation of o-fluorophenol, followed by chlorination, and subsequent hydrolysis to yield the target product.^[8] This multi-step approach can offer higher yields and better purity by using the sulfonic acid group as a blocking and directing group, which is then removed.

Key Applications

The true value of **2-chloro-6-fluorophenol** lies in its role as a precursor to more complex molecules.

- **Pharmaceuticals:** It is a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antimicrobial agents.^[1] A notable example is its use in the synthesis of Lumiracoxib, a selective COX-2 inhibitor.^[9]
- **Agrochemicals:** The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved yields.^[1]

- Polymer Chemistry: Derivatives of **2-chloro-6-fluorophenol** have been explored in the creation of specialized polymers.[3]

Section 2: Positional Isomers of Chlorofluorophenol

Isomerism is a fundamental concept that dictates a molecule's interaction with its environment. Simply moving the chlorine and fluorine atoms around the phenol ring creates a family of compounds with distinct properties and, crucially, different biological activities. The specific placement of halogens alters the molecule's dipole moment, pKa, lipophilicity, and steric profile, all of which affect how it binds to biological targets like enzymes or receptors.

Caption: Structural relationship between **2-chloro-6-fluorophenol** and its isomers.

Comparative Analysis and Biological Relevance

While comprehensive data for every isomer is sparse, we can draw authoritative conclusions from related structures. The biological activity of halogenated phenols is profoundly influenced by the position of the halogen substituents.[10] For example, a study on 2-chloro-5-fluorophenol demonstrated its potential in antibacterial applications, with molecular docking studies supporting its activity against various bacterial strains.[3] This finding is significant because it validates the core principle of medicinal chemistry: isomeric scaffolds are not redundant but represent a rich source of novel candidates for drug development. The change in the fluorine's position from C6 to C5 alters the electronic distribution and hydrogen bonding capacity, likely leading to a different binding affinity for bacterial enzymes compared to the parent compound.

Section 3: Structural Analogs and Structure-Activity Relationships (SAR)

Analogs are compounds that are structurally similar to the parent molecule but differ in a specific component, such as the type of halogen or the presence of additional functional groups. Studying analogs is essential for developing a Structure-Activity Relationship (SAR), which provides a causal link between chemical structure and biological function.

The Impact of Halogen Substitution

Replacing chlorine with bromine or iodine, or fluorine with chlorine, can significantly alter a compound's properties.

- Lipophilicity: Generally, lipophilicity increases in the order F < Cl < Br < I. This affects the molecule's ability to cross cell membranes.
- Metabolic Stability: The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) influences the molecule's resistance to metabolic degradation.[11]
- Binding Interactions: The size and electronegativity of the halogen affect its ability to form halogen bonds and other non-covalent interactions with a biological target.[10]

Marine algae, for instance, are a rich source of bromophenols that exhibit a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects.[12] This natural precedent strongly suggests that synthetic halogenated analogs of **2-chloro-6-fluorophenol**, such as 2-bromo-6-fluorophenol or 2,4-dichloro-6-fluorophenol, are promising candidates for biological screening.

[Click to download full resolution via product page](#)

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Section 4: Experimental Methodologies

Trustworthy science relies on replicable protocols. The following methodologies are presented with the detail required for practical application in a research setting.

Protocol 1: Synthesis of 2-Chloro-6-fluorophenol via Direct Chlorination

This protocol is based on established methods for the chlorination of phenols.[13]

Objective: To synthesize **2-chloro-6-fluorophenol** from 2-fluorophenol.

Materials:

- 2-Fluorophenol (1.0 eq)
- Sulfuryl chloride (SO_2Cl_2) (1.05 eq)
- Dichloromethane (DCM) (anhydrous)
- 1 M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
- Dissolution: Dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- Chlorination: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The choice of SO_2Cl_2 over chlorine gas offers better handling and control for lab-scale synthesis.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

- Extraction: Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol and acidic byproducts), water, and then brine. The basic wash is a critical self-validating step to ensure purity.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure **2-chloro-6-fluorophenol**.

Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. **2-Chloro-6-fluorophenol** is classified as harmful and can cause severe skin and eye damage.[3] [6]

Protocol 2: Analytical Characterization by Reverse-Phase HPLC

Objective: To assess the purity of a synthesized batch of **2-chloro-6-fluorophenol**. This method is adapted from standard procedures for analyzing small aromatic molecules.[14]

Instrumentation & Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Sample of **2-chloro-6-fluorophenol** dissolved in Acetonitrile/Water (50:50).

Procedure:

- System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B).

- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL and dilute to an appropriate working concentration (e.g., 50 µg/mL).
- Injection: Inject 10 µL of the sample onto the column.
- Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-17 min: Hold at 95% B
 - 17-18 min: 95% to 30% B
 - 18-22 min: Re-equilibrate at 30% B
- Detection: Monitor the elution profile at a suitable wavelength (e.g., 275 nm).
- Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The retention time serves as a qualitative identifier. This protocol is self-validating; consistent retention times and peak shapes across multiple runs indicate system stability.

Conclusion

2-Chloro-6-fluorophenol is more than a chemical intermediate; it is the entry point into a diverse chemical space of isomers and analogs. Understanding the causal relationships between substituent position, halogen identity, and resulting function is paramount for any researcher aiming to design novel molecules with tailored properties. By leveraging the synthetic protocols, analytical methods, and SAR principles outlined in this guide, scientists in drug development and materials science are better equipped to explore this valuable scaffold, accelerating the discovery of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- Cheméo. (n.d.). Chemical Properties of **2-Chloro-6-fluorophenol** (CAS 2040-90-6).

- Ingols, R. S., Gaffney, P. E., & Stevenson, P. C. (1966). Biological activity of halophenols. *Journal of the Water Pollution Control Federation*, 38(4), 629–635.
- Wang, W., et al. (2018). Bromophenols in Marine Algae and Their Bioactivities. *Marine Drugs*, 16(9), 319.
- Kolsing, A. H., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, *Vertebrata lanosa*. *Marine Drugs*, 11(8), 2789-2803.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- SIELC Technologies. (2018). **2-Chloro-6-fluorophenol**.
- Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2.
- Gribble, G. W. (2004). Biological activities of natural halogen compounds. [Request PDF](#).
- PubChem. (n.d.). **2-Chloro-6-fluorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2040-90-6 | 2-Chloro-6-fluorophenol [fluoromart.com]
- 4. bocsci.com [bocsci.com]
- 5. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Chloro-6-fluorophenol | 2040-90-6 [chemicalbook.com]
- 8. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]

- 12. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Chloro-6-fluorophenol | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Isomers and analogs of 2-Chloro-6-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3420950#isomers-and-analogs-of-2-chloro-6-fluorophenol\]](https://www.benchchem.com/product/b3420950#isomers-and-analogs-of-2-chloro-6-fluorophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com